Benzamide, 5-(acetylamino)-2-hydroxy belongs to the class of benzamides, which are organic compounds characterized by the presence of a benzene ring attached to a carbonyl amine group. It is also classified as a non-steroidal anti-inflammatory drug (NSAID) due to its analgesic properties.
The synthesis of benzamide, 5-(acetylamino)-2-hydroxy can be achieved through several methods:
The synthesis often employs solvents like dimethyl sulfoxide (DMSO) for solubility and reaction efficiency. The reaction conditions must be optimized to prevent side reactions and ensure high selectivity for the desired product.
Benzamide, 5-(acetylamino)-2-hydroxy has a molecular formula of CHNO. Its structure features:
Benzamide, 5-(acetylamino)-2-hydroxy undergoes various chemical reactions that enhance its pharmacological profile:
The reactivity of the acetylamino and hydroxyl groups allows for further derivatization, leading to compounds with potentially enhanced therapeutic effects.
The mechanism of action of benzamide, 5-(acetylamino)-2-hydroxy primarily involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of prostaglandins that mediate pain and inflammation .
In studies, derivatives of this compound have shown improved binding affinity to COX-2 receptors compared to traditional NSAIDs, suggesting a promising avenue for pain management with potentially fewer side effects .
Benzamide, 5-(acetylamino)-2-hydroxy has several applications in scientific research:
The chemical scaffold of 5-Acetamido-2-hydroxybenzoic acid (also referenced as 5-(acetylamino)-2-hydroxybenzoic acid) emerged as a strategic intermediate in the pursuit of novel NSAIDs with enhanced cyclooxygenase-2 (COX-2) selectivity. Early non-selective NSAIDs, while effective analgesics, carried significant risks of gastrointestinal complications due to concurrent cyclooxygenase-1 (COX-1) inhibition. This limitation drove research toward derivatives capable of discriminating between the constitutive COX-1 and the inducible COX-2 isoform, the latter being primarily responsible for inflammation and pain [1] [3].
Derivatives of 5-acetamido-2-hydroxybenzoic acid were designed with structural modifications at the acetamide moiety. Initial efforts focused on replacing the methyl group of the acetamide with larger hydrophobic groups like phenyl or benzyl. This modification aimed to exploit the spatially distinct lateral pocket within the COX-2 active site (characterized by residues Val523 and Arg513), which is sterically constrained in COX-1 (Ile523, His513) [1] [3]. Computational analyses predicted that these bulkier substituents would enhance fit and binding affinity specifically within the COX-2 binding cleft, thereby improving selectivity and reducing off-target effects on COX-1-mediated gastroprotective prostaglandins [1].
Table 1: Key Structural Features of Early 5-Acetamido-2-hydroxybenzoic Acid Derivatives Targeting COX-2 Selectivity
Derivative Core | Acetamide Modification | Targeted COX-2 Pocket Feature | Rationale for Selectivity |
---|---|---|---|
5-Acetamido-2-hydroxybenzoic acid | Methyl (CH₃) | Baseline structure | Limited selectivity |
PS3 Analogue | Phenyl (C₆H₅) | Hydrophobic lateral pocket | Increased bulk fills Val523/Arg513 pocket |
Optimized Derivative | Benzyl (CH₂C₆H₅) | Extended hydrophobic access channel | Enhanced van der Waals interactions with COX-2 specific residues |
Significant milestones in the development of 5-acetamido-2-hydroxybenzoic acid derivatives centered on systematic structure-activity relationship (SAR) studies coupled with advanced computational and biological validation.
Synthetic Milestones:Derivatives were synthesized using classical acylation methodologies. Key intermediates were generated via reactions between 5-amino-2-hydroxybenzoic acid (mesalazine) and anhydrides or acyl chlorides, followed by functionalization of the acetamide nitrogen. For example, the benzyl-substituted derivative (PS3) was synthesized by reacting the core scaffold with benzyl chloride/anhydride under controlled conditions. Structural confirmation relied heavily on ¹H Nuclear Magnetic Resonance (NMR) and ¹³C NMR spectroscopy, with characteristic peaks confirming successful N-benzylation (e.g., benzyl CH₂ protons appearing ~4.5 ppm) and preservation of the salicylate hydroxyl group [1].
Computational Pharmacology:In-silico studies provided critical insights early in the optimization process:
Table 2: In-Silico and In-Vivo Pharmacological Profile of Lead Derivative (PS3)
Evaluation Method | Key Parameter | Result (PS3 Derivative) | Comparison/Control |
---|---|---|---|
Molecular Docking (Human COX-2, PDB 5KIR) | Binding Affinity (kcal/mol) | -9.2 to -10.5 kcal/mol | Parent Compound: -7.1 kcal/mol |
ADME Prediction | Bioavailability Score | 0.85 (High) | Standard NSAID range: 0.55-0.75 |
In-Vivo Analgesia (Acetic Acid Writhing Test) | Pain Reduction at 20 mg/kg | 74% | Control (Acetaminophen 20 mg/kg): ~60-70% |
In-Vivo Analgesia (Hot Plate Test) | Pain Reduction at 50 mg/kg | 75% | Parent Compound: <50% reduction |
Biological Validation:Rigorous in-vivo pharmacological characterization confirmed computational predictions:
These milestones established 5-acetamido-2-hydroxybenzoic acid derivatives, particularly N-benzyl variants like PS3, as validated leads for novel NSAIDs. Their design successfully leveraged structural modification of the acetamide group to enhance COX-2 affinity and selectivity, translating to potent analgesic efficacy in biological models. Subsequent research priorities focused on further scaffold refinement, comprehensive metabolite identification, and evaluation in diverse inflammatory pathologies [1].
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.:
CAS No.: 94720-08-8